![molecular formula C19H17FN2O3S B2726280 Methyl 2-[2-(3-fluorobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate CAS No. 1321995-34-9](/img/structure/B2726280.png)
Methyl 2-[2-(3-fluorobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate
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Description
Methyl 2-[2-(3-fluorobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as FBMDA and is synthesized through a specific method that involves several steps. FBMDA has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
Scientific Research Applications
- Thiazoles exhibit antioxidant activity due to their ability to scavenge free radicals and protect cells from oxidative stress. Methyl 2-[2-(3-fluorobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate may contribute to antioxidant defense mechanisms in biological systems .
- Thiazoles have been investigated as potential antitumor agents. While data on this specific compound are scarce, its structural features suggest cytotoxic effects on cancer cells .
Antioxidant Properties
Antitumor and Cytotoxic Activity
properties
IUPAC Name |
methyl 2-[2-(3-fluorobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3S/c1-11-7-12(2)17-15(8-11)22(10-16(23)25-3)19(26-17)21-18(24)13-5-4-6-14(20)9-13/h4-9H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDZEQBDMLRWBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC(=CC=C3)F)S2)CC(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[2-(3-fluorobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate |
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